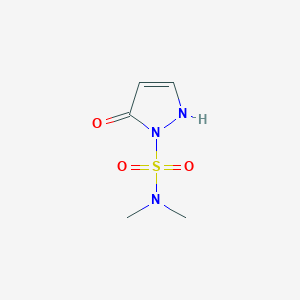

5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

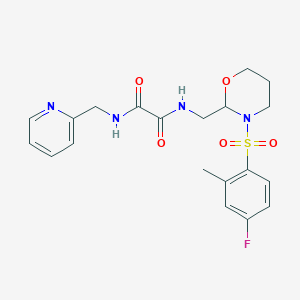

“5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide” is a chemical compound with the CAS Number: 1881295-43-7 . It has a molecular weight of 191.21 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O3S/c1-7(2)12(10,11)8-5(9)3-4-6-8/h3-4,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.21 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Synthesis and Biological Evaluation

One significant area of research involves the synthesis and biological evaluation of pyrazole sulfonamide derivatives for their potential as cyclooxygenase-2 (COX-2) inhibitors. The development of such compounds, like celecoxib, has been focused on treating conditions such as rheumatoid arthritis and osteoarthritis. This is due to their ability to selectively inhibit COX-2, an enzyme associated with inflammation and pain, demonstrating the relevance of sulfonamide derivatives in therapeutic research (Penning et al., 1997).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Another critical application lies in the synthesis and evaluation of pyrazoline benzensulfonamides as inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes, with low cytotoxicity. These compounds have been investigated for their potential to treat conditions such as glaucoma, epilepsy, and Alzheimer's disease, highlighting the versatility of sulfonamide derivatives in addressing various health issues through enzyme inhibition (Ozmen Ozgun et al., 2019).

Antiglaucoma Activity

Further research has explored the antiglaucoma activity of novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, emphasizing the potential of these compounds in ophthalmologic applications. By inhibiting carbonic anhydrase isoenzymes, these derivatives aim to reduce intraocular pressure, a key factor in glaucoma treatment, showcasing the therapeutic promise of sulfonamide derivatives in eye health (Kasımoğulları et al., 2010).

Antimicrobial and Antitubercular Agents

Sulfonamide derivatives have also been studied for their antimicrobial and antitubercular activities. Novel benzene sulfonamide pyrazole oxadiazole derivatives, for instance, have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents. These studies highlight the role of sulfonamide-based compounds in combating infectious diseases, including tuberculosis, by exploring their interaction with bacterial enzymes and potential inhibition mechanisms (Shingare et al., 2022).

properties

IUPAC Name |

N,N-dimethyl-3-oxo-1H-pyrazole-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3S/c1-7(2)12(10,11)8-5(9)3-4-6-8/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPFIDVGHFKBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C(=O)C=CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)

![1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2723995.png)

![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)

![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2724005.png)

![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)

![(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2724009.png)

![9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2724010.png)